Studies have identified potent leukotriene biosynthesis inhibitors containing the 1-(4-chlorobenzyl)piperidin-4-one scaffold. [, ] These compounds effectively inhibited leukotriene production in various cell types and animal models, suggesting their therapeutic potential for treating inflammatory conditions like asthma.
Research has led to the development of a potent and selective melanocortin subtype-4 receptor (MC4R) agonist incorporating the 1-(4-chlorobenzyl)piperidin-4-one moiety. [] This compound exhibited significant anorexigenic effects in animal models, indicating its potential as a therapeutic agent for obesity and metabolic disorders.
Scientists have discovered a novel oral PARP inhibitor, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), which demonstrated efficacy in BRCA-1 and -2 mutant tumors. [] The compound incorporates a piperidinylphenyl group and shows promise as a potential anticancer agent.
Researchers have identified 3-(piperidin-4-ylmethoxy)pyridine containing compounds as potent LSD1 inhibitors. [] These compounds displayed strong inhibitory activity against LSD1 and exhibited antiproliferative effects in various cancer cell lines, indicating their potential as therapeutic agents for cancer treatment.
A study led to the discovery of a novel NAE inhibitor, 1-benzyl-N-(2,4-dichlorophenethyl) piperidin-4-amine (M22), which showed antitumor activity in vitro and in vivo. [] M22 inhibits NAE, leading to the inhibition of cancer cell growth and induction of apoptosis. This finding suggests the potential of piperidin-4-amine derivatives as anticancer agents.
Although not directly related to 1-(4-chlorobenzyl)piperidin-4-one, research highlights the use of polysiloxanes with chlorobenzyl groups as precursors for novel organic-silicone materials. [] This study demonstrates the versatility of chlorobenzyl-containing compounds in material science and suggests the potential exploration of similar applications for 1-(4-chlorobenzyl)piperidin-4-one derivatives.
A study demonstrated the corrosion inhibitory effect of 1, 3, 5-trimethyl-2, 6-diphenyl piperidin-4-one oxime (TPO) on mild steel in a hydrochloric acid medium. [] The research showed that TPO acts as a mixed-type inhibitor, effectively reducing corrosion rates by forming a protective film on the metal surface. This finding suggests the potential application of piperidin-4-one derivatives as corrosion inhibitors in various industrial settings.
Several studies have investigated 1-(4-chlorobenzyl)piperidin-4-one derivatives as potential chemokine receptor antagonists, particularly targeting CCR5 [, , ] and CXCR3 [, ] receptors.
CCR5 Antagonists: Researchers have synthesized novel CCR5 antagonists incorporating the 1-(4-chlorobenzyl)piperidin-4-one moiety. [, , ] These compounds showed promising activity in inhibiting CCR5, suggesting their potential as therapeutic agents for HIV infection and inflammatory diseases.
CXCR3 Antagonists: One study explored the pharmacology of [3H]VUF11211, a radiolabeled small-molecule inverse agonist for CXCR3, which incorporates the 1-(4-chlorobenzyl)piperidin-4-one structure. [] The research demonstrated that [3H]VUF11211 exhibited high affinity for CXCR3 and could serve as a valuable tool for studying CXCR3 pharmacology and developing novel CXCR3 antagonists for inflammatory diseases.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4